molecular formula C10H7F3N2O4 B2729036 2,2,2-trifluoro-1-(5-nitro-3,4-dihydro-2H-1,4-benzoxazin-4-yl)ethan-1-one CAS No. 1794736-96-1

2,2,2-trifluoro-1-(5-nitro-3,4-dihydro-2H-1,4-benzoxazin-4-yl)ethan-1-one

Cat. No. B2729036
M. Wt: 276.171
InChI Key: YAGVPJWWWYNTSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is an organic molecule with a benzoxazine ring, a nitro group, and a trifluoroethanone group. Benzoxazines are heterocyclic compounds containing an oxygen, nitrogen, and a benzene ring. The trifluoroethanone group contains a carbonyl (C=O) and three fluorine atoms attached to the same carbon atom .


Molecular Structure Analysis

The molecular structure would consist of a benzoxazine ring attached to a trifluoroethanone group. The nitro group would be attached to the benzoxazine ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the exact structure and substituents. Factors such as polarity, molecular weight, and the presence of functional groups (like the nitro group and trifluoroethanone) would influence properties like solubility, melting point, boiling point, etc .

Scientific Research Applications

Synthesis and Chemical Reactions

Catalysis and Benzylation

Research indicates the use of metal triflates, including scandium and hafnium triflates, in secondary benzylation processes, highlighting their effectiveness in catalyzing the benzylation of aromatic compounds, olefins, and enol acetates. This suggests that chemicals with trifluoro groups and nitro-substituted benzoxazin rings might be involved in similar catalytic or synthetic applications (Masahiro Noji et al., 2003).

Molecular Electronics

A study on a molecule containing a nitroamine redox center for use in electronic devices showcases the potential electronic applications of nitro-substituted compounds, suggesting that similar nitro-substituted benzoxazins could be explored for electronic or photonic materials (Chen et al., 1999).

Chemical Synthesis and Properties

Synthesis of Chromeno and Benzoxazin Derivatives

Research on the synthesis of chromeno[3,4-c][1,2]oxazine-N-oxides via formal [4+2] cycloaddition suggests that the trifluoro-1-(5-nitro-3,4-dihydro-2H-1,4-benzoxazin-4-yl)ethan-1-one compound could be involved in similar reactions, contributing to the development of novel organic compounds with potential pharmacological activities (V. Y. Korotaev et al., 2014).

Reactivity and Safety of Electrophilic Trifluoromethylating Agents

The synthesis and evaluation of a hypervalent-iodine-based electrophilic trifluoromethylating reagent provide insights into the reactivity and safety of such compounds. This information could be relevant for handling and applying trifluoro-substituted compounds in various chemical syntheses, including those involving 2,2,2-trifluoro-1-(5-nitro-3,4-dihydro-2H-1,4-benzoxazin-4-yl)ethan-1-one (Nico Santschi et al., 2014).

Future Directions

Future directions would depend on the potential applications of this compound. Benzoxazines have been studied for their potential use in high-performance polymers . Trifluoroethanone derivatives have been used in pharmaceuticals .

properties

IUPAC Name

2,2,2-trifluoro-1-(5-nitro-2,3-dihydro-1,4-benzoxazin-4-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2O4/c11-10(12,13)9(16)14-4-5-19-7-3-1-2-6(8(7)14)15(17)18/h1-3H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAGVPJWWWYNTSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC(=C2N1C(=O)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-trifluoro-1-(5-nitro-3,4-dihydro-2H-1,4-benzoxazin-4-yl)ethan-1-one

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